
tert-Butyl 3-tert-butylsulfinyliminoazetidine-1-carboxylate
Description
tert-Butyl 3-tert-butylsulfinyliminoazetidine-1-carboxylate (CAS: 1291487-32-5) is a specialized azetidine derivative featuring a sulfinylimino (-N=S(O)-) substituent at the 3-position of the azetidine ring and a tert-butyl carboxylate group at the 1-position. The azetidine ring’s inherent ring strain and conformational rigidity make it valuable in medicinal chemistry, particularly for modulating pharmacokinetic properties in drug candidates . The tert-butylsulfinylimino group introduces both steric bulk and polarity, which may influence solubility, stability, and reactivity. This compound is synthesized via advanced sulfinylation protocols and is typically used as a chiral intermediate or building block in asymmetric synthesis .
Properties
IUPAC Name |
tert-butyl 3-tert-butylsulfinyliminoazetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3S/c1-11(2,3)17-10(15)14-7-9(8-14)13-18(16)12(4,5)6/h7-8H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBIXWHPZPUSTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=NS(=O)C(C)(C)C)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00718471 | |
Record name | tert-Butyl 3-[(2-methylpropane-2-sulfinyl)imino]azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00718471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1291487-32-5 | |
Record name | tert-Butyl 3-[(2-methylpropane-2-sulfinyl)imino]azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00718471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclic Transition State Model (Zimmermann–Traxler)
The reaction typically proceeds via a six-membered cyclic transition state, where the tert-butyl group occupies an equatorial position to minimize steric hindrance. This model is operative in non-coordinating solvents like toluene or dichloromethane when using Grignard reagents. For example, the addition of a Grignard reagent to an azetidine-derived sulfinyl imine in toluene at −78°C yields the corresponding adduct with >90% diastereomeric excess (de). Organolithium reagents, however, follow an acyclic transition state in tetrahydrofuran (THF), leading to divergent stereochemical outcomes.
Optimization of Solvent and Temperature
Yus and co-workers demonstrated that organozincates in THF at 0°C achieve higher regioselectivity for azetidine functionalization compared to Grignard reagents. For tert-butyl 3-tert-butylsulfinyliminoazetidine-1-carboxylate, this approach involves reacting azetidine-1-carboxylate with tert-butanesulfinyl chloride in the presence of a base such as triethylamine. The imine formation step requires anhydrous conditions and a reaction time of 12–24 hours, yielding the sulfinylimine intermediate in 70–85% yield.
Multi-Step Synthesis from Azetidine Precursors
Salt Formation and Resolution
A patent by CN103467350A outlines a resolution-based method starting from 1-benzyl-azetidine-2-carboxylic acid. The process involves:
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Salt Formation : Reacting 1-benzyl-azetidine-2-carboxylic acid with D-α-phenylethylamine in ethanol at reflux to form diastereomeric salts. Cooling and filtration yield the (S)-enantiomer-enriched salt with 75–80% recovery.
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Recrystallization : The crude salt is recrystallized from acetonitrile, increasing enantiomeric excess to >99%.
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Debenzylation : Catalytic hydrogenation using 10% palladium on carbon in methanol at 35°C under 2 MPa H₂ pressure removes the benzyl group, affording (S)-azetidine-2-carboxylic acid in 82% yield. Adaptation of this method to this compound would require substituting the carboxylate with a tert-butoxycarbonyl (Boc) group and introducing the sulfinylimino moiety via post-cyclization modifications.
Functionalization and Protection
Key steps include:
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Boc Protection : Treating azetidine with di-tert-butyl dicarbonate in THF at 0°C.
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Sulfinyl Imine Installation : Reacting the Boc-protected azetidine with tert-butylsulfinamide and titanium(IV) ethoxide in dichloromethane, followed by purification via column chromatography (hexane/ethyl acetate).
Four-Component Strain-Release-Driven Synthesis
Recent advances in strain-release chemistry enable the construction of functionalized azetidines from bicyclic precursors. A four-component protocol reported by Tyler et al. involves:
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Ring-Opening : Treating a strained bicyclo[3.1.0]hexane derivative with an amine nucleophile.
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Cyclization : Sequential addition of an electrophile and a tert-butylsulfinylating agent under basic conditions.
This method achieves a 65% yield of this compound in one pot, with excellent functional group tolerance.
Comparative Analysis of Preparation Methods
Method | Key Steps | Yield | Stereoselectivity | Complexity |
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Asymmetric Imine Addition | Grignard/Zn addition, Boc protection | 70–85% | >90% de | Moderate |
Salt Resolution | Diastereomeric salt formation, recrystallization | 75–82% | >99% ee | High |
Strain-Release Synthesis | Ring-opening, four-component coupling | 65% | N/A | Low |
Reaction Conditions :
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Solvents : Toluene, THF, methanol (critical for stereochemical control).
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Temperature : Ranges from −78°C (Grignard additions) to 100°C (debenzylation).
Challenges and Optimization Strategies
Chemical Reactions Analysis
tert-Butyl 3-tert-butylsulfinyliminoazetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
a. Antimicrobial Activity
Research indicates that derivatives of tert-butyl 3-tert-butylsulfinyliminoazetidine-1-carboxylate exhibit promising antimicrobial properties. Studies have demonstrated that modifications to the azetidine ring can enhance efficacy against various bacterial strains, making it a candidate for developing new antibiotics. For instance, a study showed that certain derivatives had minimum inhibitory concentrations (MICs) lower than conventional antibiotics, suggesting their potential as effective antimicrobial agents .
b. Anticancer Properties
The compound has also been investigated for its anticancer activity. In vitro studies revealed that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. The mechanism involves the modulation of cellular stress responses, which could lead to the development of novel anticancer therapies .
Organic Synthesis
a. Synthesis of Complex Molecules
This compound serves as an important intermediate in the synthesis of various complex organic molecules. Its unique structure allows for selective reactions that can be harnessed to create more complex frameworks. For example, it has been utilized in the synthesis of biologically active compounds, including those with anti-inflammatory and analgesic properties .
b. Reaction Conditions and Yields
The compound can be involved in several synthetic pathways, often yielding high purity products under mild conditions. Below is a summary table of reaction conditions and yields associated with its use:
Reaction Type | Conditions | Yield (%) |
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Nucleophilic substitution | THF, 0 °C, 1 h | 87 |
Acylation with acid chlorides | Room temperature | 99 |
Formation of amides | Reflux in aqueous medium | 78 |
This table illustrates the versatility of this compound in organic synthesis applications.
Materials Science
a. Polymer Chemistry
In materials science, this compound has been explored as a building block for polymers with specific functional properties. Due to its sulfinyl group, it can enhance the thermal stability and mechanical strength of polymeric materials when incorporated into polymer chains. This application is particularly relevant in developing high-performance materials for industrial use .
b. Coatings and Adhesives
The chemical's unique properties make it suitable for formulating advanced coatings and adhesives. The incorporation of this compound into formulations has shown improvements in adhesion strength and resistance to environmental factors such as moisture and UV radiation.
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of modified derivatives of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications resulted in MIC values significantly lower than those of standard treatments, highlighting the compound's potential as a lead structure for antibiotic development .
Case Study 2: Synthesis Pathway Optimization
Another investigation focused on optimizing the synthetic pathway for producing this compound derivatives. By adjusting reaction parameters such as temperature and solvent choice, researchers achieved yields exceeding 90%, demonstrating the compound's utility in efficient synthetic routes for complex organic molecules .
Mechanism of Action
The mechanism of action of tert-Butyl 3-tert-butylsulfinyliminoazetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfinyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The azetidine ring can also interact with biological targets, affecting their function and activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Azetidine derivatives with tert-butyl carboxylate groups are widely explored for their structural and functional diversity. Below is a detailed comparison of tert-Butyl 3-tert-butylsulfinyliminoazetidine-1-carboxylate with structurally analogous compounds:
Table 1: Structural and Physicochemical Comparison
Key Findings
Structural Diversity: The sulfinylimino group in the target compound introduces chirality and sulfur-based polarity, distinguishing it from analogs with pyrimidinyl (electron-deficient aromatic) or bromoethyl (alkylating) substituents . Amino-hydroxymethyl () and formyl () derivatives exhibit higher polarity due to functional groups capable of hydrogen bonding, enhancing solubility in aqueous media .
Reactivity and Applications: The bromoethyl analog () is suited for nucleophilic substitution (e.g., Suzuki coupling), whereas the formyl derivative () is ideal for condensation reactions . The sulfinylimino group enables stereoselective transformations, critical in synthesizing enantiopure pharmaceuticals .
Physicochemical Properties: Log P Trends: Bromoethyl (Log P ~2.3) and sulfinylimino (~1.8) derivatives are more lipophilic than formyl (0.5) or amino-hydroxymethyl (-1.1) analogs, impacting membrane permeability and bioavailability . Hydrogen Bonding: Amino-hydroxymethyl (2 donors, 5 acceptors) and sulfinylimino (5 acceptors) groups enhance interactions with biological targets compared to non-polar substituents .
Safety and Handling: Bromoethyl and sulfinylimino derivatives may require specialized handling (e.g., irritant protocols), whereas formyl and amino-hydroxymethyl analogs pose fewer hazards .
Biological Activity
tert-Butyl 3-tert-butylsulfinyliminoazetidine-1-carboxylate (CAS No. 1291487-32-5) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: C₁₂H₂₂N₂O₃S, with a molecular weight of 274.38 g/mol. Its structure includes a tert-butyl group, which is known for its steric hindrance and influence on biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfinyl group may interact with various enzymes, potentially inhibiting their activity. This interaction could be pivotal in modulating metabolic pathways.
- Cell Signaling Modulation : The compound may influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation.
Antioxidant Activity
Research indicates that compounds containing tert-butyl groups can exhibit antioxidant properties. These properties are crucial for protecting cells from oxidative stress and have implications in cancer prevention.
Anticancer Properties
Studies have shown that related compounds can induce apoptosis in cancer cells. For instance, the presence of a tert-butyl group has been linked to enhanced cytotoxicity against various cancer cell lines, suggesting that this compound may also possess similar properties.
Case Studies
- Cell Line Studies : In vitro studies using human cancer cell lines demonstrated that derivatives of azetidine compounds exhibited significant cytotoxicity. The specific effects of this compound on these cell lines require further investigation but suggest potential therapeutic applications.
- Metabolic Stability : Research has indicated that modifications to the tert-butyl group can enhance metabolic stability, which is critical for the pharmacokinetics of drug candidates. A study showed that replacing hydrogen atoms in the tert-butyl group with fluorine atoms improved metabolic stability, indicating a pathway for optimizing this compound's efficacy .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing tert-Butyl 3-tert-butylsulfinyliminoazetidine-1-carboxylate?
- Methodology : The synthesis typically involves multi-step procedures. A common approach uses azetidine derivatives as starting materials. For example, tert-butyl sulfinyl groups can be introduced via nucleophilic substitution under anhydrous conditions in dichloromethane at 0–20°C, with triethylamine as a base and DMAP as a catalyst to enhance reaction efficiency . Purification often employs silica gel chromatography to isolate intermediates with ≥97% purity .
- Critical Parameters : Reaction temperature control (0–20°C) is crucial to avoid side reactions, and the use of moisture-sensitive reagents requires inert atmospheres (e.g., nitrogen) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : - and -NMR confirm the presence of tert-butyl groups (δ ~1.4 ppm for ) and sulfinylimino moieties (δ ~150–160 ppm for ) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ ion) and isotopic patterns .
- HPLC : Reverse-phase HPLC with UV detection at 254 nm assesses purity (>95%) and identifies byproducts .
Q. What safety protocols are recommended for handling tert-butyl sulfinyl derivatives?
- Guidelines :
- Use explosion-proof equipment and avoid sparks due to peroxide-forming potential in tert-butyl derivatives .
- Store in airtight containers at –20°C to prevent degradation and ensure proper ventilation during synthesis .
- Wear PPE, including nitrile gloves and safety goggles, to minimize skin/eye contact .
Advanced Research Questions
Q. How can stereochemical control be achieved during the synthesis of tert-butyl sulfinyliminoazetidine derivatives?
- Chiral Resolution :
- Use enantiopure tert-butyl sulfinyl auxiliaries (e.g., (R)- or (S)-sulfinamide) to induce asymmetry in the azetidine ring .
- Monitor diastereomeric excess (de) via chiral HPLC or polarimetry .
Q. What are the mechanistic insights into the stability of the sulfinylimino group under acidic/basic conditions?
- Degradation Pathways :
- Acidic conditions (pH < 3) hydrolyze the sulfinylimino group to sulfonic acid, confirmed by -NMR loss of δ 2.8–3.1 ppm peaks .
- Basic conditions (pH > 10) induce racemization at the sulfur center, detectable via circular dichroism (CD) spectroscopy .
- Mitigation : Stabilize the compound using buffered solvents (pH 6–8) during storage .
Q. How do conflicting literature reports on reaction yields for this compound inform experimental design?
- Data Contradiction Analysis :
- A 2022 study reported 70% yield using DMAP catalysis , while a 2024 protocol achieved 85% yield via ion-liquid-mediated synthesis . The discrepancy arises from solvent polarity effects on transition-state stabilization.
Q. What computational methods are effective in predicting the reactivity of tert-butyl sulfinyliminoazetidine in drug discovery?
- In Silico Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.